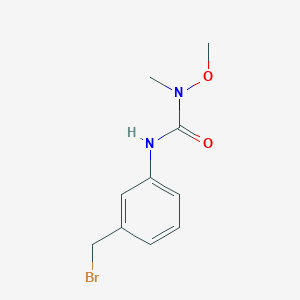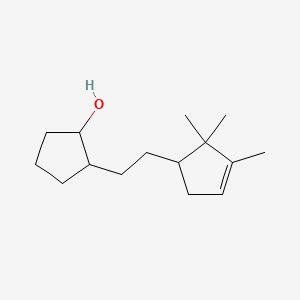
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is a complex organic compound with a unique structure that includes a cyclopentanol moiety and a substituted cyclopentene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- can be achieved through a multi-step process. One common method involves the initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
作用机制
The mechanism by which Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific context and application.
相似化合物的比较
Similar Compounds
Uniqueness
Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
67746-26-3 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H26O/c1-11-7-9-13(15(11,2)3)10-8-12-5-4-6-14(12)16/h7,12-14,16H,4-6,8-10H2,1-3H3 |
InChI 键 |
DZIYMXIAFCPIKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(C1(C)C)CCC2CCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
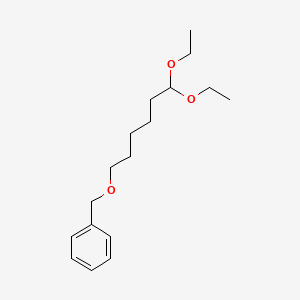
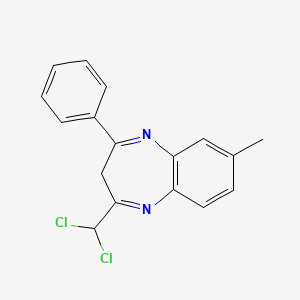
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)



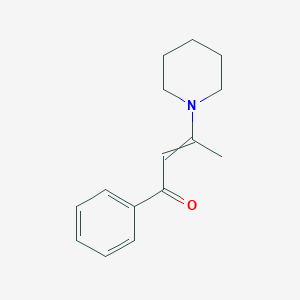

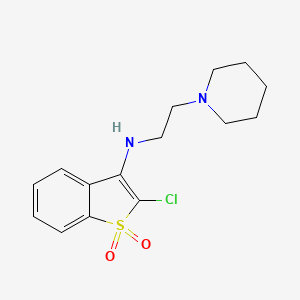
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)

